1-acetyl-4-(5-fluoro-2-methylbenzyl)-1,4-diazepan-6-ol
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Description
1-acetyl-4-(5-fluoro-2-methylbenzyl)-1,4-diazepan-6-ol is a chemical compound that belongs to the class of benzodiazepines. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Pharmacological Significance of 1,4-Diazepines
1,4-Diazepines, to which the queried compound is structurally related, embody a critical role in medicinal chemistry. They are associated with a wide spectrum of biological activities, including anxiolytic, anticonvulsant, and muscle relaxant effects. Research into 1,4-diazepines has unveiled their potential in addressing psychiatric and neurological disorders, highlighting their importance in drug development and therapeutic interventions (Rashid et al., 2019).
Advances in Benzodiazepine Research
The study of benzodiazepines, a class closely related to the queried compound through the diazepane ring, continues to evolve, offering insights into their pharmacodynamic properties and utility in treating anxiety and depression. Alprazolam and midazolam, for instance, have been extensively reviewed for their efficacy in anxiety and depression treatments, alongside their pharmacokinetic profiles that ensure their therapeutic potential with minimal side effects (Dawson et al., 1984; Dundee et al., 1984).
Synthetic Pathways and Chemical Research Applications
The synthetic pathways leading to compounds like 1-acetyl-4-(5-fluoro-2-methylbenzyl)-1,4-diazepan-6-ol are crucial for developing pharmaceuticals and researching new therapeutic agents. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, demonstrates the innovative approaches to creating complex molecules necessary for drug development (Qiu et al., 2009).
properties
IUPAC Name |
1-[4-[(5-fluoro-2-methylphenyl)methyl]-6-hydroxy-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-11-3-4-14(16)7-13(11)8-17-5-6-18(12(2)19)10-15(20)9-17/h3-4,7,15,20H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVVECUPPVGIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCN(CC(C2)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(5-fluoro-2-methylbenzyl)-1,4-diazepan-6-ol |
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